

An In-Depth Technical Guide to the Toxicology and Safety of Dipropyl Phthalate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dipropyl phthalate*

Cat. No.: *B113630*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the toxicological and safety data currently available for **dipropyl phthalate** (DPP). It is intended to serve as a technical resource, consolidating key findings on its physicochemical properties, toxicological endpoints, and associated mechanisms. The information is presented to facilitate risk assessment and inform safe handling and experimental design.

Physicochemical Properties of Dipropyl Phthalate

A foundational understanding of a compound's physical and chemical characteristics is essential for interpreting its toxicological profile and environmental fate.

Property	Value	Reference(s)
CAS Number	131-16-8	[1] [2]
Molecular Formula	C ₁₄ H ₁₈ O ₄	[3]
Molecular Weight	250.29 g/mol	[2] [3]
Appearance	Colorless to light yellow, clear liquid	[1] [4] [5] [6]
Odor	Faint or no information available	[6] [7]
Melting Point	-31 °C	[1]
Boiling Point	317.5 °C	[1] [2]
Flash Point	109 °C (closed cup)	[1] [2]
Density	1.078 g/mL at 25 °C	[1] [2]
Water Solubility	Practically insoluble (0.015%)	[4] [7]
Log P (octanol/water)	3.27	[1]
Vapor Pressure	0.000132 mm Hg	[5]

Toxicological Profile

The toxicological data for **dipropyl phthalate** indicates several areas of concern, particularly regarding reproductive health.

Acute toxicity data for **dipropyl phthalate** is limited, with some sources reporting no available data.[\[1\]](#) However, lethal-dose studies have established the following values.

Endpoint	Species	Route	Dose	Effect	Reference(s)
LD ₅₀	Mouse	Oral	1260 mg/kg	-	[4]
LD ₅₀	Mouse, Rat	Intraperitoneal	1251 mg/kg	Ptosis, somnolence	[5]

LDLo (Lowest Published Lethal Dose)

Dipropyl phthalate is classified as an irritant to the skin and eyes.[7]

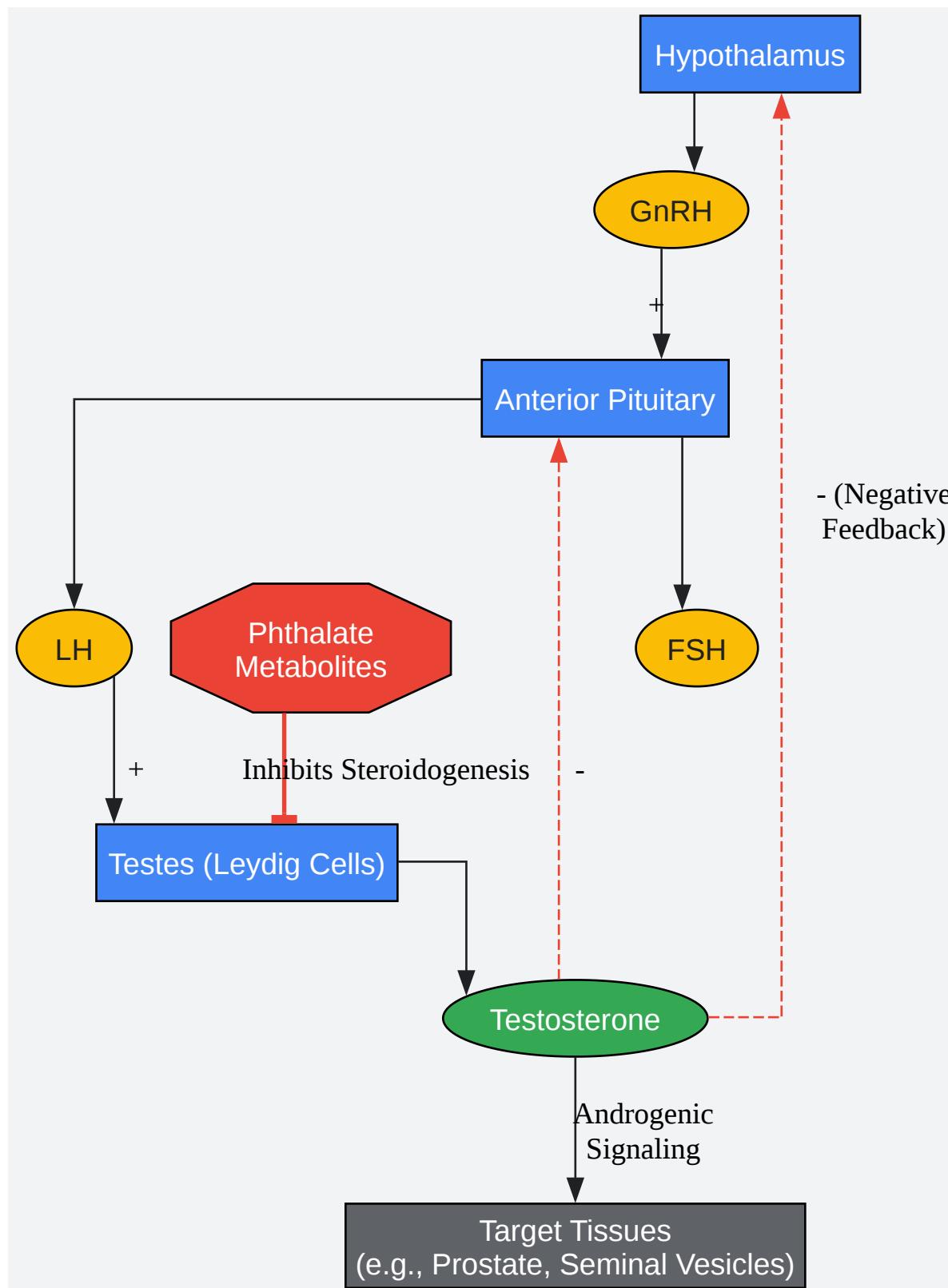
- Skin Corrosion/Irritation: Category 2 (H315)[7]
- Serious Eye Damage/Eye Irritation: Category 2 (H319)[7]
- Respiratory or Skin Sensitization: No data available in the reviewed sources.[1]

The most significant toxicological concern for **dipropyl phthalate** and other phthalates is reproductive toxicity.[3][8] It is classified as "Suspected of damaging fertility or the unborn child" (Reproductive Toxicity Category 2, H361).[2][3][7] Phthalate esters are known endocrine disruptors that can interfere with the male reproductive system's development by exerting anti-androgenic effects.[3][4][6]

A key study in mice demonstrated significant reproductive toxicity at high doses.[5]

Species	Dose	Key Findings	Reference(s)
Mice	5% of feed (~8,630 mg/kg)	Sterility, increased liver/kidney weights, reduced weights of seminal vesicles, epididymis, prostate, and testes; reduced sperm count and motility; increased sperm abnormalities.	[5]

The primary mechanism for these effects is the disruption of the Hypothalamic-Pituitary-Gonadal (HPG) axis, which regulates sexual development and reproductive function.



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Phthalate interference with the HPG axis.

Specific genotoxicity data for **dipropyl phthalate** is largely unavailable in safety data sheets.[\[1\]](#) However, studies on other phthalates, such as di(2-ethylhexyl)phthalate (DEHP) and dibutyl phthalate (DBP), have shown evidence of genotoxicity.[\[9\]](#) The underlying mechanism is often suggested to be the generation of reactive oxygen species (ROS), leading to oxidative DNA damage.[\[9\]](#)[\[10\]](#) Common assays used to evaluate the genotoxicity of phthalates include the Comet assay, micronucleus assay, and chromosomal aberration tests.[\[9\]](#)

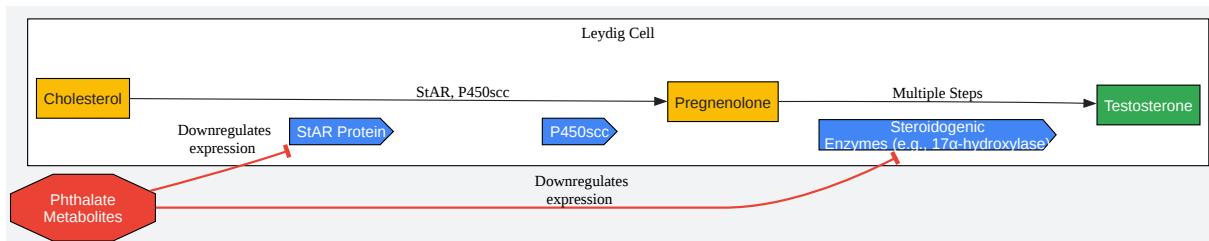
The carcinogenic potential of **dipropyl phthalate** is subject to conflicting classifications.

- GHS Classification: Some reports classify it as "Suspected of causing cancer" (Carcinogenicity Category 2, H351).[\[3\]](#)
- IARC Classification: The International Agency for Research on Cancer (IARC) does not identify **dipropyl phthalate** as a probable, possible, or confirmed human carcinogen.[\[1\]](#)

For some other phthalates, like DEHP, hepatocarcinogenesis observed in rodents is believed to occur through a non-genotoxic mechanism involving the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR α).[\[11\]](#)[\[12\]](#)

Mechanistic Insights

The primary toxicological mechanism of concern for **dipropyl phthalate** is endocrine disruption via its anti-androgenic activity. The active metabolites of phthalates interfere with testosterone synthesis in the fetal Leydig cells of the testes. This disruption during critical windows of development can lead to malformations of the reproductive tract, a collection of symptoms sometimes referred to as "phthalate syndrome" in animal studies.[\[8\]](#)



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Phthalate-induced testosterone suppression.

Experimental Protocols

Detailed experimental protocols for studies specifically on **dipropyl phthalate** were not available in the reviewed literature. The following sections describe generalized, standard methodologies for key toxicological assessments relevant to the observed effects of phthalates.

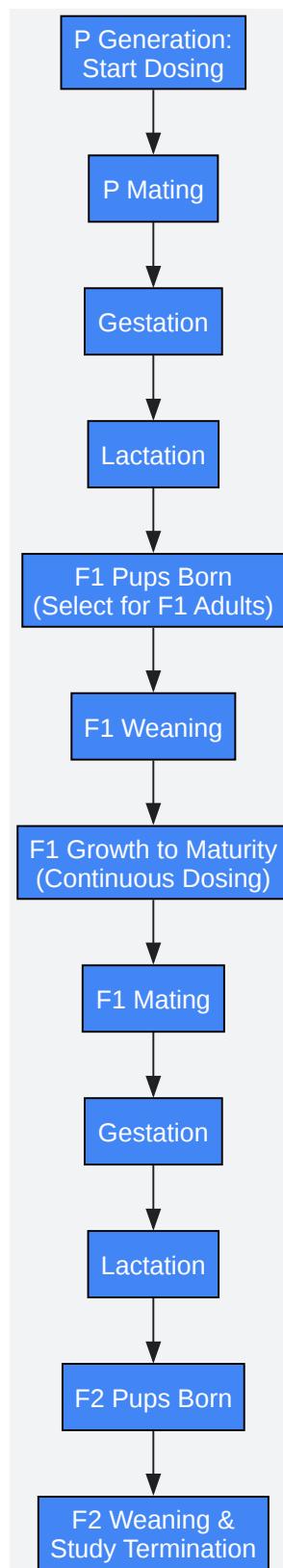
This study design is the standard for assessing the full range of effects on male and female reproduction.

Objective: To evaluate effects on gonadal function, mating, conception, gestation, parturition, lactation, and offspring viability and growth across two generations.

Methodology:

- **Animal Model:** Typically Wistar or Sprague-Dawley rats.
- **P Generation (Parental):** Young adult males and females are randomly assigned to control and treatment groups (at least 3 dose levels plus a control). Dosing (e.g., via diet, gavage) begins before mating and continues through mating, gestation, and lactation.

- F1 Generation (First Filial): Offspring are evaluated for viability, growth, and developmental landmarks (e.g., anogenital distance). Selected F1 animals are raised to maturity and mated to produce the F2 generation, while continuing on the same treatment as their parents.
- F2 Generation (Second Filial): F2 pups are evaluated for viability and growth until weaning.
- Endpoints:
 - Parental (P & F1): Clinical observations, body weight, food consumption, estrous cycles, sperm parameters (motility, morphology, count), organ weights (testes, epididymis, ovaries, etc.), and histopathology of reproductive tissues.
 - Offspring (F1 & F2): Litter size, pup viability, sex ratio, clinical signs, body weight, anogenital distance, and developmental landmarks (e.g., age at puberty).



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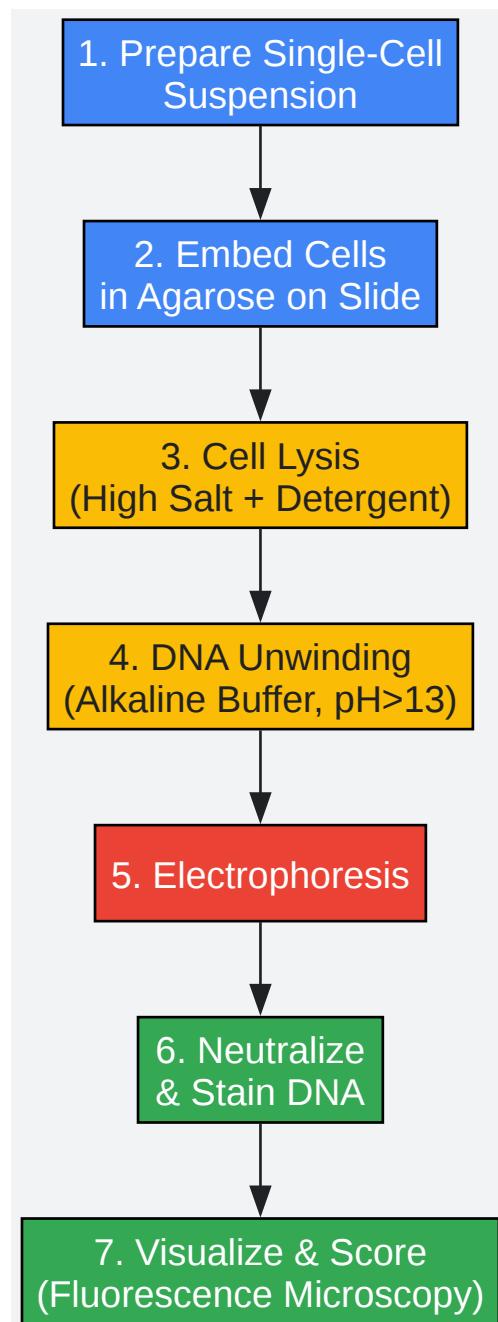
Workflow for a two-generation toxicity study.

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Objective: To quantify DNA damage in cells exposed to a test substance.

Methodology:

- Cell Preparation: A single-cell suspension is prepared from the tissue of interest (e.g., liver, blood) or from an in vitro culture exposed to **dipropyl phthalate**.
- Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
- Lysis: The slides are immersed in a high-salt, detergent lysis solution to remove cell membranes, cytoplasm, and histones, leaving behind the DNA as a "nucleoid."
- Alkaline Unwinding: Slides are placed in an alkaline electrophoresis buffer ($\text{pH} > 13$) to unwind the DNA, exposing single-strand breaks and alkali-labile sites.
- Electrophoresis: An electric field is applied. Damaged DNA (containing fragments and relaxed loops) migrates away from the nucleoid, forming a "comet tail." Undamaged DNA remains in the nucleoid head.
- Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green).
- Visualization and Scoring: Slides are viewed under a fluorescence microscope. Image analysis software is used to quantify the amount of DNA in the tail versus the head, providing a measure of DNA damage (e.g., % tail DNA, tail moment).



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Workflow for the alkaline Comet assay.

Safety and Handling

Given its toxicological profile, appropriate safety measures must be employed when handling **dipropyl phthalate**.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H361 (Suspected of damaging fertility or the unborn child), H411 (Toxic to aquatic life with long lasting effects).[7]
- Precautionary Statements:[1][2]
 - P201: Obtain special instructions before use.
 - P202: Do not handle until all safety precautions have been read and understood.
 - P273: Avoid release to the environment.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P308+P313: IF exposed or concerned: Get medical advice/attention.
 - P405: Store locked up.
- Handling: Avoid contact with skin and eyes and inhalation of vapor or mist. Handle in a well-ventilated area.[1]
- Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed and sealed upright to prevent leakage.[1]
- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
- Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[1][7]
- Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.[1][7]
- Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Conclusion

Dipropyl phthalate presents a significant toxicological hazard, primarily related to its activity as an endocrine disruptor and reproductive toxicant. High-dose animal studies confirm adverse effects on the male reproductive system, consistent with the anti-androgenic mechanism of action common to many phthalates. While data on genotoxicity and a definitive conclusion on carcinogenicity are limited, its classification as a skin and eye irritant necessitates careful handling. Researchers and professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure and mitigate potential health risks. Further research is warranted to clarify its genotoxic potential and to establish No-Observed-Adverse-Effect Levels (NOAELs) from comprehensive, modern studies.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Toxicology and Safety of Dipropyl Phthalate]. BenchChem, [2025]. [Online PDF]. Available at:

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